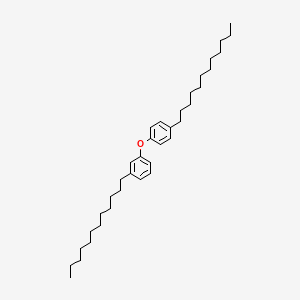![molecular formula C4H14N4O4S3 B14476421 [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane CAS No. 66090-57-1](/img/structure/B14476421.png)
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane is a complex organosulfur compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane typically involves the reaction of dimethylsulfamoyl chloride with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with efficient cooling systems to maintain the required reaction temperature. The raw materials are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane can be compared with other similar organosulfur compounds, such as:
Dimethyl sulfone: Known for its anti-inflammatory properties.
Methanesulfonamide: Used as an intermediate in the synthesis of pharmaceuticals.
Sulfanilamide: An antibiotic used to treat bacterial infections.
The uniqueness of this compound lies in its multiple sulfamoyl groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
66090-57-1 |
|---|---|
Molekularformel |
C4H14N4O4S3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
[(dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane |
InChI |
InChI=1S/C4H14N4O4S3/c1-7(2)14(9,10)5-13-6-15(11,12)8(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
PLJBFHDCNXJYTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)NSNS(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




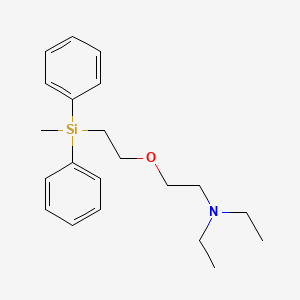
![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)


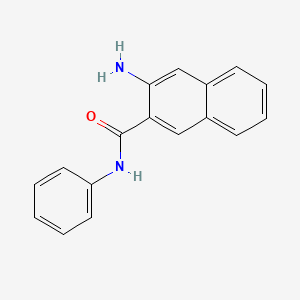
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
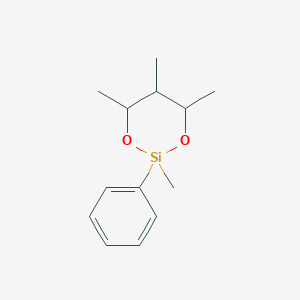

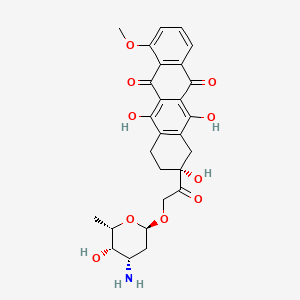
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
